![molecular formula C22H20N2O4 B3411184 2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902886-25-3](/img/structure/B3411184.png)
2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Overview
Description
2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(allyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized with urea or thiourea under acidic conditions to yield the desired chromeno-pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-inflammatory activities.
Uniqueness
2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to its specific structural features, such as the allyloxy and ethoxy groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-(3-(Allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 9-ethoxy-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Molecular Formula | C22H20N2O4 |
Molecular Weight | 372.41 g/mol |
CAS Number | 902886-25-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an enzyme inhibitor or receptor modulator. Specifically, it may inhibit enzymes involved in cancer cell proliferation and inflammation by binding to their active sites, thereby blocking their activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways.
Neuroprotective Properties
In neuropharmacological studies, the compound demonstrated potential neuroprotective effects against oxidative stress-induced neuronal damage. It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a critical role in neuronal survival and growth.
Case Studies and Research Findings
- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various chromeno-pyrimidine derivatives, including our compound. The results showed a significant reduction in cell viability in treated cancer cells compared to controls, with an IC50 value indicating potent activity (IC50 < 10 µM) .
- Inflammation Model : In a mouse model of inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum assays. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
- Neuroprotection Assessment : In a study assessing neuroprotective effects against glutamate-induced excitotoxicity in neuronal cultures, treatment with this compound significantly improved cell survival rates and reduced markers of oxidative stress .
Properties
IUPAC Name |
9-ethoxy-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-11-27-16-9-5-8-15(12-16)20-23-21(25)17-13-14-7-6-10-18(26-4-2)19(14)28-22(17)24-20/h3,5-10,12H,1,4,11,13H2,2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMYVGZPBXBHMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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